molecular formula C6H7F3O B3197842 5,5,5-Trifluoro-4-methyl-pent-3-en-2-one CAS No. 10075-05-5

5,5,5-Trifluoro-4-methyl-pent-3-en-2-one

Cat. No. B3197842
CAS RN: 10075-05-5
M. Wt: 152.11 g/mol
InChI Key: LQBGJMZJGMUJEZ-ONEGZZNKSA-N
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Description

5,5,5-Trifluoro-4-methyl-pent-3-en-2-one is an organic compound with the molecular formula C6H4F6O and a molar mass of approximately 206.09 g/mol . It belongs to the class of α,β-unsaturated ketones and contains both fluorine and methyl substituents. The compound exhibits intriguing reactivity due to its functional groups.

Scientific Research Applications

Synthesis and Chemical Properties

5,5,5-Trifluoro-4-methyl-pent-3-en-2-one has been utilized in the synthesis of various chemical compounds. It reacts with ring-substituted anilines to form corresponding imines. These imines have been identified through spectroscopy methods and some react to form dihydropyridinium derivatives and other side-products. This compound's involvement in such reactions highlights its utility in organic synthesis and the formation of complex molecules (Haas, Lieb, & Schelvis, 1997).

[4+1]-Cycloadditions

This compound has been engaged in [4+1]-cycloaddition reactions. These reactions are significant for the synthesis of complex organic frameworks, especially in the realm of medicinal and organic chemistry. The process involves the transformation of simple olefinic structures into more complex and functionalized products, useful in various chemical syntheses (Abele, Haas, Lieb, & Schelvis, 1997).

Isomerization Studies

The isomerization of similar trifluoromethyl olefins has been explored, providing insights into the stability and reactivity of these compounds in different chemical environments. Such studies are crucial in understanding the behavior of these compounds in various chemical reactions, influencing their application in synthesis and material science (Tordeux, Marival-Hodebar, Pouet, Halle, & Wakselman, 2001).

Photosynthetic Inhibition Activity

The compound has been used to synthesize substituted aminothiazoles, which demonstrate inhibitory potency on photosystem II activity. This application is significant in agricultural chemistry, where understanding and controlling photosynthetic processes can lead to the development of herbicides and growth regulators (Boyer, Finazzi, Laurent, Haas, & Blancou, 2006).

Ene Reactions and Formation of Hydroxylamines

It has been involved in ene reactions, forming hydroxylamines. These reactions are important in organic synthesis, particularly in the formation of nitrogen-containing compounds, which have applications ranging from pharmaceuticals to materials science (Barlow, Haszeldine, & Murray, 1980).

Synthesis of Biheterocycles

5,5,5-Trifluoro-4-methyl-pent-3-en-2-one has been used as a precursor in the synthesis of biheterocycles, demonstrating its utility in constructing complex and potentially biologically active molecules (Aquino, Lobo, Leonel, Martins, Bonacorso, & Zanatta, 2017).

Free Radical Rearrangements

The compound's participation in free radical rearrangements, forming various homologous series with unique properties, underscores its versatility in organic synthesis and material science (Bergstrom, Ng, & Wong, 1983).

properties

IUPAC Name

(E)-5,5,5-trifluoro-4-methylpent-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O/c1-4(3-5(2)10)6(7,8)9/h3H,1-2H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQBGJMZJGMUJEZ-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C)/C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5,5-Trifluoro-4-methyl-pent-3-en-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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